molecular formula C19H19N5OS B14663058 N-[2-(Morpholin-4-yl)quinazolin-4-yl]-N'-phenylthiourea CAS No. 41763-71-7

N-[2-(Morpholin-4-yl)quinazolin-4-yl]-N'-phenylthiourea

Cat. No.: B14663058
CAS No.: 41763-71-7
M. Wt: 365.5 g/mol
InChI Key: BATCEPDYENVVIY-UHFFFAOYSA-N
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Description

N-[2-(Morpholin-4-yl)quinazolin-4-yl]-N’-phenylthiourea is a complex organic compound that belongs to the class of quinazolinamines These compounds are known for their heterocyclic aromatic structures containing a quinazoline moiety substituted by one or more amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Morpholin-4-yl)quinazolin-4-yl]-N’-phenylthiourea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving anthranilic acid derivatives and formamide.

    Introduction of the Morpholine Group: The morpholine group is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the quinazoline core is replaced by the morpholine moiety.

    Attachment of the Phenylthiourea Group: The final step involves the reaction of the morpholinyl-quinazoline intermediate with phenyl isothiocyanate to form the desired thiourea derivative.

Industrial Production Methods

Industrial production of N-[2-(Morpholin-4-yl)quinazolin-4-yl]-N’-phenylthiourea may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Morpholin-4-yl)quinazolin-4-yl]-N’-phenylthiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to corresponding amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the quinazoline or phenyl rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-[2-(Morpholin-4-yl)quinazolin-4-yl]-N’-phenylthiourea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Industry: Utilized in the development of new materials, catalysts, and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-[2-(Morpholin-4-yl)quinazolin-4-yl]-N’-phenylthiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the target enzyme or pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}benzamide
  • 2-[(morpholin-4-yl)methyl]quinazolin-4-amine
  • 2-(morpholinomethyl)quinazolin-4-ol

Uniqueness

N-[2-(Morpholin-4-yl)quinazolin-4-yl]-N’-phenylthiourea stands out due to its unique combination of the quinazoline core, morpholine group, and phenylthiourea moiety. This combination imparts distinct chemical properties and potential biological activities that may not be present in similar compounds. Its ability to undergo various chemical reactions and its wide range of applications in research and industry further highlight its uniqueness.

Properties

CAS No.

41763-71-7

Molecular Formula

C19H19N5OS

Molecular Weight

365.5 g/mol

IUPAC Name

1-(2-morpholin-4-ylquinazolin-4-yl)-3-phenylthiourea

InChI

InChI=1S/C19H19N5OS/c26-19(20-14-6-2-1-3-7-14)23-17-15-8-4-5-9-16(15)21-18(22-17)24-10-12-25-13-11-24/h1-9H,10-13H2,(H2,20,21,22,23,26)

InChI Key

BATCEPDYENVVIY-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC3=CC=CC=C3C(=N2)NC(=S)NC4=CC=CC=C4

Origin of Product

United States

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